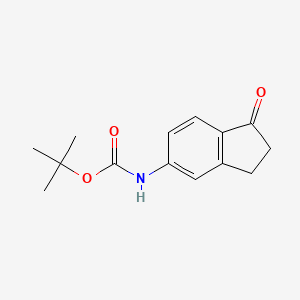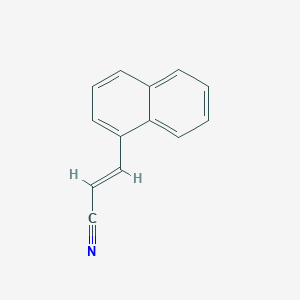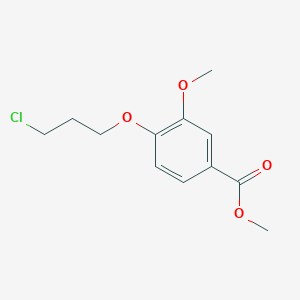
4-(3-氯丙氧基)-3-甲氧基苯甲酸甲酯
概述
描述
“Methyl 4-(3-chloropropoxy)-3-methoxybenzoate” is a chemical compound with the linear formula C14H17ClO4 . It has a molecular weight of 284.742 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 4-(3-chloropropoxy)-3-methoxybenzoate” are not explicitly mentioned in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 4-(3-chloropropoxy)-3-methoxybenzoate” are not explicitly provided in the available resources .科学研究应用
化合物衍生物及生物活性
- 从海洋内生真菌黑曲霉属中分离出 4-(3-氯丙氧基)-3-甲氧基苯甲酸甲酯的衍生物 3-氯-6-羟基-2-(4-羟基-2-甲氧基-6-甲基苯氧基)-4-甲氧基苯甲酸甲酯。该化合物与其他化合物一起表现出中等的抗肿瘤和抗菌活性,突出了其在制药应用中的潜力 (Xia 等,2011)。
构象研究
- 对与 4-(3-氯丙氧基)-3-甲氧基苯甲酸甲酯密切相关的邻位取代二苯醚的研究提供了对分子构象的见解。这些研究有助于更好地理解分子相互作用,这在设计新的化学实体中至关重要 (Chandler 等,1964)。
合成路线及应用
- 已经探索了合成与 4-(3-氯丙氧基)-3-甲氧基苯甲酸甲酯在结构上相似的化合物,如 4-(3-氯-4-氟苯基氨基)-7-甲氧基-6-[3-(4-吗啉基)丙氧基]喹唑啉。这些合成路线为开发具有潜在制药应用的化合物提供了新的可能性 (Gong Ping, 2005)。
化学反应及分析
- 该化合物已参与强调有机化合物结构解析的研究。例如,对相关化合物 4'-甲氧基苯乙酮的 pH 控制氧化研究有助于理解有机反应中的化学选择性和区域选择性,这些是化学合成中的基本概念 (Ballard, 2010)。
环境及生物降解
- 已经在环境背景下检查了包括 3,6-二氯-2-甲氧基苯甲酸在内的化合物的降解,该化合物在结构上与 4-(3-氯丙氧基)-3-甲氧基苯甲酸甲酯相关。此类研究对于了解化学化合物的环境影响和生物降解至关重要 (Brillas 等,2003)。
未来方向
The title compound is an intermediate in the synthesis of 4-(3-(dibutylamino)propoxy)benzoyl chloride, which in turn is a useful pharmaceutical intermediate that can be used to prepare dronedarone . Dronedarone is a medication used to treat atrial fibrillation and atrial flutter . Therefore, future research could potentially focus on optimizing the synthesis of “Methyl 4-(3-chloropropoxy)-3-methoxybenzoate” and exploring its applications in pharmaceutical synthesis .
属性
IUPAC Name |
methyl 4-(3-chloropropoxy)-3-methoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO4/c1-15-11-8-9(12(14)16-2)4-5-10(11)17-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJSPWXDMJNLLKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OC)OCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(3-chloropropoxy)-3-methoxybenzoate | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

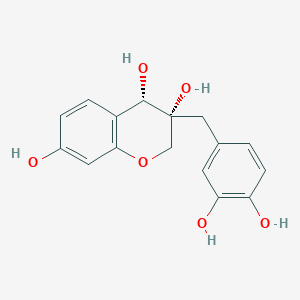
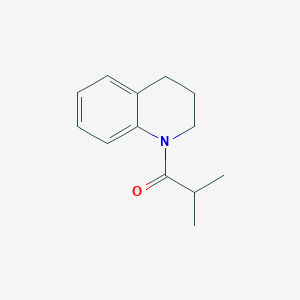
![methyl (1R,3S)-7-methoxy-1-(2-methyl-2-(phenylthio)propyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B3081867.png)

![(1aR,4S,7R,7aR,7bS)-4-hydroxy-1,1,7,7a-tetramethyl-1a,4,5,6,7,7b-hexahydrocyclopropa[a]naphthalen-2-one](/img/structure/B3081878.png)
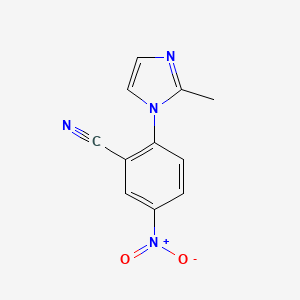
![4-Chloro-2-methyl-3,4-dihydro-2H-thieno-[2,3-e][1,2]thiazine 1,1-dioxide](/img/structure/B3081890.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N-[(5-methoxy-1H-indol-3-yl)methyl]amine](/img/structure/B3081896.png)
![4-(4-Fluorophenyl)-1-[(5-methoxy-4,6-dimethyl-pyridin-2-yl)methyl]-1H-1,2,3-triazol-5-amine](/img/structure/B3081899.png)
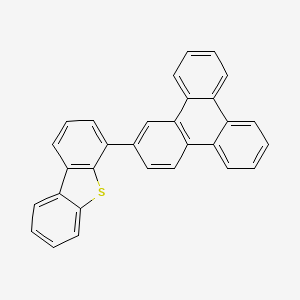
![2-(4-methylbenzyl)-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B3081913.png)

